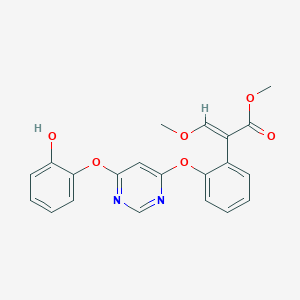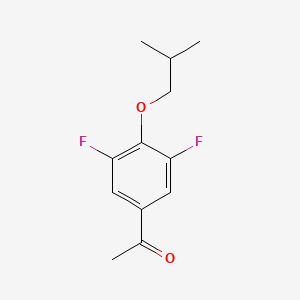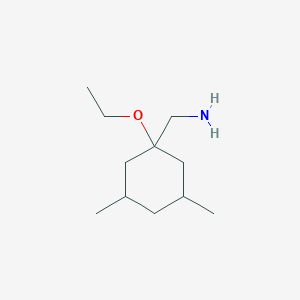
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its acrylate ester functional group, which is conjugated with a methoxy group and a phenyl ring substituted with a pyrimidinyl-oxy group. The presence of a hydroxyphenoxy moiety further adds to its chemical diversity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinyl-oxy Intermediate: This step involves the reaction of 2-hydroxyphenol with 4-chloropyrimidine under basic conditions to form 6-(2-hydroxyphenoxy)pyrimidine.
Esterification: The intermediate is then reacted with 2-bromo-3-methoxyacrylic acid methyl ester in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylate ester can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid.
Reduction: Formation of 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. The hydroxyphenoxy and pyrimidinyl-oxy groups can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The acrylate ester group can undergo hydrolysis, releasing active metabolites that further exert biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)acrylate: Lacks the methoxy group, leading to different reactivity and biological activity.
Ethyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate: Similar structure but with an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the methoxy group in the acrylate ester enhances its stability and modifies its interaction with biological targets, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
131860-40-7 |
|---|---|
分子式 |
C21H18N2O6 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
methyl (E)-2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C21H18N2O6/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(23-13-22-19)29-18-10-6-4-8-16(18)24/h3-13,24H,1-2H3/b15-12+ |
InChI 键 |
YNADFEGFUROIDY-NTCAYCPXSA-N |
手性 SMILES |
CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)/C(=O)OC |
规范 SMILES |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)




![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)








